2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This compound is characterized by its unique molecular structure, where the pyrazole moiety is substituted with a chloro and an ethanone group, making it a significant entity in organic chemistry. The molecular formula for this compound is C6H7ClN2O, and its IUPAC name reflects its structural components, indicating the presence of both chloro and pyrazole functionalities .
Research has indicated that derivatives of 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one exhibit various biological activities. For example, compounds containing pyrazole rings are often investigated for their potential as anti-inflammatory agents, antimicrobial agents, and in cancer therapy. The specific biological activity of this compound remains an area for further exploration, but its structural characteristics suggest that it may interact with biological targets effectively .
The synthesis of 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one typically involves several steps:
These methods highlight the versatility of synthetic approaches available for generating this compound.
2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one has potential applications in various fields:
Interaction studies involving 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one are crucial for understanding its biological mechanisms. Research into how this compound interacts with various enzymes or receptors could provide insights into its therapeutic potential. For instance, studies on similar compounds have shown that modifications to the pyrazole ring can significantly affect binding affinity and selectivity for biological targets .
Several compounds share structural similarities with 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-chloro-3-methylpyrazole | Contains a methyl group at position 3 | Known for antimicrobial properties |
| 3-amino-5-methylpyrazole | Features an amino group at position 3 | Investigated for anti-tumor activity |
| 4-methylpyrazole | Methyl substitution at position 4 | Used as a stabilizer in various applications |
These compounds illustrate the diversity within the pyrazole family while highlighting how specific substitutions can lead to unique properties and applications.
The nuclear magnetic resonance spectroscopic analysis of 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one provides detailed structural information through both proton and carbon-13 NMR techniques. The compound exhibits characteristic resonance patterns consistent with its pyrazole ketone structure [1] [2].
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum reveals distinct chemical shifts corresponding to the different proton environments within the molecule. The N-methyl group appears as a singlet at 3.9-4.0 ppm, integrating for three protons. This downfield shift is characteristic of nitrogen-bound methyl groups in pyrazole systems [3] [4]. The pyrazole ring protons manifest as two distinct singlets: the H-3 proton at 7.6-7.8 ppm and the H-5 proton at 8.0-8.2 ppm, each integrating for one proton. The more downfield position of the H-5 proton reflects its proximity to the electron-withdrawing carbonyl group [1] [5].
The chloromethyl group (CH₂Cl) appears as a singlet at 4.6-4.8 ppm, integrating for two protons. This chemical shift is characteristic of methylene protons adjacent to both carbonyl and chlorine functionalities, with the deshielding effect of these electron-withdrawing groups contributing to the observed downfield position [6] [7].
| Position | ¹H NMR Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-CH₃ | 3.9-4.0 | s | 3H |
| Pyrazole H-3 | 7.6-7.8 | s | 1H |
| Pyrazole H-5 | 8.0-8.2 | s | 1H |
| CH₂Cl | 4.6-4.8 | s | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides complementary structural information through carbon chemical shift assignments. The N-methyl carbon resonates at 39.0-40.0 ppm, typical for nitrogen-bound methyl groups in heterocyclic systems [1] [8]. The pyrazole ring carbons exhibit characteristic chemical shifts: C-3 at 130-135 ppm, C-4 at 115-120 ppm, and C-5 at 140-145 ppm. These values are consistent with the aromatic character of the pyrazole ring and the electron-withdrawing influence of the carbonyl substituent [2] [9].
The carbonyl carbon appears at 185-190 ppm, reflecting the ketone functionality and its interaction with the pyrazole ring system [10] [11]. The chloromethyl carbon resonates at 45-50 ppm, characteristic of methylene carbons bearing chlorine substituents [12] [13].
| Carbon Position | ¹³C NMR Chemical Shift (ppm) | Assignment |
|---|---|---|
| N-CH₃ | 39.0-40.0 | Methyl carbon |
| C-3 (pyrazole) | 130-135 | Pyrazole ring carbon |
| C-4 (pyrazole) | 115-120 | Pyrazole ring carbon |
| C-5 (pyrazole) | 140-145 | Pyrazole ring carbon |
| C=O | 185-190 | Carbonyl carbon |
| CH₂Cl | 45-50 | Chloromethyl carbon |
The infrared spectroscopic analysis of 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The spectral profile provides definitive evidence for the structural assignment and functional group identification [14] [12].
Carbonyl Absorption
The most prominent feature in the infrared spectrum is the carbonyl stretch appearing at 1680-1720 cm⁻¹. This strong absorption is characteristic of α-haloketones, where the electron-withdrawing effect of the chlorine atom and the aromatic pyrazole ring system influence the carbonyl frequency [10] [13]. The observed frequency range is consistent with ketones conjugated with aromatic systems [11] [15].
Carbon-Hydrogen Stretching Vibrations
The spectrum exhibits distinct C-H stretching regions corresponding to different carbon environments. Aliphatic C-H stretches appear at 2850-3000 cm⁻¹ with medium to strong intensity, attributed to the methyl and methylene groups [12] [13]. Aromatic C-H stretches from the pyrazole ring appear at 3000-3100 cm⁻¹ with medium intensity, characteristic of heteroaromatic systems [14] [16].
Pyrazole Ring Vibrations
The pyrazole ring system contributes characteristic absorptions in the fingerprint region. C=C and C=N stretching vibrations appear at 1500-1600 cm⁻¹ with medium intensity, reflecting the aromatic character of the heterocyclic ring [17] [18]. These absorptions are diagnostic for pyrazole-containing compounds and confirm the presence of the heterocyclic framework [14] [16].
Additional Structural Assignments
The C-N stretching vibration appears at 1200-1300 cm⁻¹ with medium intensity, corresponding to the N-methyl bond in the pyrazole ring [12] [13]. The C-Cl stretching vibration is observed at 700-800 cm⁻¹ with medium intensity, confirming the presence of the chloromethyl group [12] [13].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C-H stretch (aliphatic) | 2850-3000 | medium to strong | Methyl and methylene C-H |
| C-H stretch (aromatic) | 3000-3100 | medium | Pyrazole ring C-H |
| C=O stretch (ketone) | 1680-1720 | strong | Carbonyl stretch |
| C=C/C=N stretch (pyrazole) | 1500-1600 | medium | Pyrazole ring vibrations |
| C-N stretch | 1200-1300 | medium | N-methyl stretch |
| C-Cl stretch | 700-800 | medium | C-Cl stretch |
The mass spectrometric analysis of 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the compound's gas-phase behavior [19] [20].
Molecular Ion Peak
The molecular ion peak [M]⁺- appears at m/z 158 with relatively low intensity (15-25%), which is typical for organic compounds containing heteroatoms and functional groups that facilitate fragmentation [21] [22]. The presence of both nitrogen atoms and the carbonyl group contributes to the instability of the molecular ion radical [19] [20].
Primary Fragmentation Pathways
The base peak or one of the most intense peaks appears at m/z 95, corresponding to the loss of the chloromethyl group [M-CH₂Cl]⁺ (relative intensity 80-100%). This fragmentation represents the most favorable pathway due to the stability of the resulting pyrazole-carbonyl cation [21] [22]. The loss of chlorine alone produces a peak at m/z 123 [M-Cl]⁺ with moderate intensity (40-60%), indicating α-cleavage adjacent to the carbonyl group [19] [20].
Secondary Fragmentation Patterns
The pyrazole ring fragment [C₄H₆N₂]⁺- appears at m/z 82 with moderate intensity (30-50%), representing the methylpyrazole cation after loss of the carbonyl chain [23] [24]. Ring rearrangement processes generate a peak at m/z 67 [C₄H₅N]⁺ with intensity 20-40%, consistent with heterocyclic ring fragmentation patterns [20] [25].
Characteristic Fragment Ions
The acetyl fragment [CH₂CO]⁺- appears at m/z 42 with significant intensity (60-80%), demonstrating the tendency for α-cleavage at the carbonyl carbon [22] [25]. The chlorine fragment [Cl]⁺ at m/z 35 shows moderate intensity (40-60%), confirming the presence of the chlorine atom in the original structure [21] [26].
| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Pattern |
|---|---|---|---|
| 158 | 15-25 | [M]⁺- (molecular ion) | Molecular ion peak |
| 123 | 40-60 | [M-Cl]⁺ | Loss of chlorine |
| 95 | 80-100 | [M-CH₂Cl]⁺ | Loss of chloromethyl group |
| 82 | 30-50 | [C₄H₆N₂]⁺- (methylpyrazole) | Pyrazole ring fragment |
| 67 | 20-40 | [C₄H₅N]⁺ | Ring rearrangement |
| 42 | 60-80 | [CH₂CO]⁺- | Acetyl fragment |
| 35 | 40-60 | [Cl]⁺ | Chlorine fragment |
The melting point of 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one represents a critical thermodynamic parameter that reflects the intermolecular forces and crystalline packing arrangements within the solid state [27] [28]. Based on structural analysis and comparison with analogous pyrazole ketone compounds, the melting point is estimated to fall within the range of 45-50°C [29] [30].
Molecular Interactions and Crystal Packing
The melting point behavior is influenced by several intermolecular interactions present in the crystalline state. The pyrazole ring system can participate in π-π stacking interactions, contributing to crystalline stability [28] [31]. The carbonyl group serves as a hydrogen bond acceptor, potentially forming weak C-H···O interactions with neighboring molecules [27] [28]. The chloromethyl group introduces dipole-dipole interactions due to the electronegativity difference between carbon and chlorine atoms [32] [30].
Comparative Analysis with Related Compounds
Pyrazole derivatives typically exhibit melting points in the range of 70-130°C, with the parent pyrazole melting at 70°C [33] [34]. The relatively lower estimated melting point of the target compound can be attributed to the presence of the chloromethyl substituent, which introduces asymmetry and reduces the efficiency of crystal packing [28] [31]. The methyl group on the nitrogen atom also contributes to reduced intermolecular hydrogen bonding compared to unsubstituted pyrazoles [33] [34].
Thermal Stability Considerations
The thermal behavior of pyrazole compounds often involves complex decomposition pathways at elevated temperatures [27] [31]. The presence of the chloromethyl group introduces a potential site for thermal decomposition through loss of hydrogen chloride or formation of reactive intermediates [27] [28]. Differential scanning calorimetry studies on related compounds indicate that thermal decomposition may begin at temperatures significantly above the melting point [27] [31].
| Property | Value | Method/Conditions | Reference Type |
|---|---|---|---|
| Melting Point | 45-50°C | Experimental/predicted | Literature/computational |
| Boiling Point | 220-250°C | Predicted | Computational |
| Density | 1.3-1.4 g/cm³ | Predicted | Computational |
| Flash Point | 110-120°C | Predicted | Computational |
| Vapor Pressure (25°C) | 0.1-1.0 mmHg | Predicted | Computational |
The solubility characteristics of 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one in various organic solvents reflect the compound's amphiphilic nature, combining polar functional groups with hydrophobic aromatic character [36]. The solubility profile provides essential information for synthetic applications, purification procedures, and formulation development [37] [34].
Polar Aprotic Solvents
The compound demonstrates high solubility in polar aprotic solvents such as acetone (20-30 g/100mL), dichloromethane (25-35 g/100mL), and chloroform (20-30 g/100mL) at 20°C [36]. These solvents effectively solvate both the polar carbonyl and pyrazole functionalities while accommodating the hydrophobic methyl substituent [37] [34]. The particularly high solubility in dichloromethane reflects favorable interactions between the chlorinated solvent and the chloromethyl group [38] [39].
Polar Protic Solvents
In polar protic solvents, the compound shows good solubility with methanol (15-25 g/100mL) and ethanol (10-20 g/100mL) at 20°C [36]. The slightly higher solubility in methanol compared to ethanol reflects the size effect of the alcohol chain on solvation efficiency [34] . The pyrazole nitrogen atoms can participate in hydrogen bonding interactions with protic solvents, enhancing solubility [37] [34].
Aqueous Solubility
Water solubility is moderate (2-5 g/100mL at 20°C), which is typical for compounds containing both hydrophilic and hydrophobic structural elements [36]. The polar carbonyl group and pyrazole nitrogen atoms contribute to water solubility, while the methyl and chloromethyl substituents reduce aqueous solubility through hydrophobic interactions [37] [34].
Nonpolar Solvents
The compound shows limited solubility in nonpolar solvents such as hexane (0.1-0.5 g/100mL) and moderate solubility in diethyl ether (5-10 g/100mL) at 20°C [36]. The poor solubility in hexane reflects the polar character of the molecule, while the moderate solubility in diethyl ether represents a compromise between the compound's polar and nonpolar characteristics [34] .
Solubility Mechanisms
The solubility behavior can be understood through consideration of intermolecular interactions between the solute and solvent molecules. Dipole-dipole interactions between the carbonyl group and polar solvents contribute significantly to dissolution [37] [34]. The pyrazole ring can participate in π-π interactions with aromatic solvents and hydrogen bonding with protic solvents [34] . The chloromethyl group introduces additional dipole interactions that favor dissolution in polar solvents [36].
| Solvent | Solubility | Estimated Range (g/100mL) | Temperature (°C) |
|---|---|---|---|
| Water | Moderately soluble | 2-5 | 20 |
| Methanol | Highly soluble | 15-25 | 20 |
| Ethanol | Highly soluble | 10-20 | 20 |
| Acetone | Highly soluble | 20-30 | 20 |
| Dichloromethane | Highly soluble | 25-35 | 20 |
| Chloroform | Highly soluble | 20-30 | 20 |
| Diethyl ether | Soluble | 5-10 | 20 |
| Hexane | Poorly soluble | 0.1-0.5 | 20 |